(3Z)-1-benzyl-3-{[(4-bromo-2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
説明
BenchChem offers high-quality (3Z)-1-benzyl-3-{[(4-bromo-2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-1-benzyl-3-{[(4-bromo-2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(3Z)-1-benzyl-3-[(4-bromo-2-fluoroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN2O3S/c23-16-10-11-19(18(24)12-16)25-13-21-22(27)17-8-4-5-9-20(17)26(30(21,28)29)14-15-6-2-1-3-7-15/h1-13,25H,14H2/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKANCBKGIABYTJ-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C=C(C=C4)Br)F)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=C(C=C(C=C4)Br)F)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (3Z)-1-benzyl-3-{[(4-bromo-2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide , part of the benzothiazinone family, has garnered attention for its potential biological activities, particularly against Mycobacterium tuberculosis (Mtb). This article explores the synthesis, biological activity, and efficacy of this compound based on diverse research findings.
Synthesis
The synthesis of benzothiazinones, including the target compound, typically involves multi-step processes that may include condensation reactions between appropriate aldehydes and amines. Recent studies have demonstrated various methods for synthesizing benzothiazinone derivatives with modifications to enhance their biological profiles .
Antimicrobial Activity
Benzothiazinones have been primarily studied for their antimicrobial properties, particularly against Mtb. The compound has shown significant activity as a DprE1 inhibitor, a critical enzyme in the cell wall biosynthesis of Mtb. This inhibition leads to bacterial cell death and has been quantified in several studies.
Table 1: Efficacy of Benzothiazinones Against Mtb
| Compound | Dose (mg/kg) | CFU Reduction (log10) | Study Reference |
|---|---|---|---|
| BTZ-043 | 200 | ~3.98 | |
| PBTZ169 | 100 | ~2.59 | |
| Target Compound | TBD | TBD | Ongoing Research |
Cytotoxicity and Anticancer Potential
In addition to its antibacterial properties, the compound's potential anticancer activity has been explored. Studies on related benzothiazinone derivatives indicate that they can inhibit cancer cell proliferation in various lines. For instance, structural modifications have been shown to enhance anticancer efficacy by targeting specific cellular pathways involved in growth regulation .
Table 2: Cytotoxicity of Related Benzothiazinones
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzotriazinone A | MDA-MB-231 | 1.35 ± 0.42 | Microtubule disruption |
| Benzotriazinone B | HepG2 | TBD | Apoptosis induction |
Case Studies
Recent research has highlighted the effectiveness of benzothiazinones in preclinical models:
- Study on BTZ-043 : In a mouse model infected with Mtb, treatment with BTZ-043 resulted in significant reductions in bacterial load in both lungs and spleens after eight weeks of administration. The study emphasized the dose-dependent nature of the drug's efficacy .
- Anticancer Activity Assessment : A series of new benzothiazolone analogs were tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, suggesting that structural modifications could lead to enhanced therapeutic profiles .
科学的研究の応用
Biological Activities
Research has shown that derivatives of benzothiazine compounds exhibit various biological activities, including:
Antibacterial Activity
Benzothiazine derivatives have been synthesized and evaluated for their antibacterial properties. Studies indicate that modifications to the benzothiazine core can enhance efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds similar to (3Z)-1-benzyl-3-{[(4-bromo-2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have demonstrated significant antibacterial activity against resistant strains of bacteria, highlighting their potential as novel antibiotics .
Anticancer Properties
Benzothiazine compounds have also been investigated for their anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The unique structure of (3Z)-1-benzyl-3-{[(4-bromo-2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide may contribute to its ability to interact with specific molecular targets involved in cancer progression .
Synthesis and Derivatives
The synthesis of (3Z)-1-benzyl-3-{[(4-bromo-2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves multi-step organic reactions. The synthetic pathways often utilize starting materials such as benzothiazine sulfonamides and various amines to achieve the desired functionalization.
Case Study: Synthesis Methodology
A notable synthesis method includes:
- Formation of the Benzothiazine Core : Utilizing thioamide derivatives followed by cyclization reactions.
- Functionalization : Introducing the benzyl and bromo-fluoro phenyl groups through nucleophilic substitution reactions.
This approach allows for fine-tuning the biological activity by varying substituents on the benzothiazine scaffold.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of (3Z)-1-benzyl-3-{[(4-bromo-2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. The following factors are significant:
- Substituent Effects : The presence of halogen atoms (bromine and fluorine) significantly influences biological activity and solubility.
- Linker Variations : Altering the length and nature of linkers connecting functional groups can modulate receptor interactions and pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
